molecular formula C13H24N4O3S B14785829 1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-

1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-

Cat. No.: B14785829
M. Wt: 316.42 g/mol
InChI Key: LARJDTRRRDBHNV-UHFFFAOYSA-N
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Description

1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro- is a complex organic compound with a unique structure that includes a furan ring, a nitro group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro- typically involves multiple steps. The process begins with the preparation of the furan ring, followed by the introduction of the dimethylamino group and the nitro group. The final step involves the attachment of the ethanediamine moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The furan ring and the dimethylamino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and various solvents like ethanol and dichloromethane. Reaction conditions such as temperature, pressure, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the furan ring.

Scientific Research Applications

1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and the dimethylamino group play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: A simpler compound with similar functional groups but lacking the furan ring and nitro group.

    1,2-Ethanediamine, N-ethyl-N’-methyl-: Another related compound with different substituents on the ethanediamine moiety.

Uniqueness

1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro- is unique due to its complex structure, which includes a furan ring, a nitro group, and a dimethylamino group. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H24N4O3S

Molecular Weight

316.42 g/mol

IUPAC Name

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethane-1,1-diamine

InChI

InChI=1S/C13H24N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,13-15H,6-10H2,1-3H3

InChI Key

LARJDTRRRDBHNV-UHFFFAOYSA-N

Canonical SMILES

CNC(C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C

Origin of Product

United States

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